1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1226441-25-3
Cat. No.: VC6349625
Molecular Formula: C19H20N4O2
Molecular Weight: 336.395
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1226441-25-3 |
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Molecular Formula | C19H20N4O2 |
Molecular Weight | 336.395 |
IUPAC Name | 1-(4-methoxyphenyl)-N-(3-phenylpropyl)triazole-4-carboxamide |
Standard InChI | InChI=1S/C19H20N4O2/c1-25-17-11-9-16(10-12-17)23-14-18(21-22-23)19(24)20-13-5-8-15-6-3-2-4-7-15/h2-4,6-7,9-12,14H,5,8,13H2,1H3,(H,20,24) |
Standard InChI Key | PDDIJVBQWNTTRM-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C=C(N=N2)C(=O)NCCCC3=CC=CC=C3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The compound is systematically named 1-(4-methoxyphenyl)-N-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide, with the chemical formula C₂₀H₂₂N₄O and a molecular weight of 334.4 g/mol . Its structure integrates a 1,2,3-triazole ring—a five-membered heterocycle with three nitrogen atoms—functionalized at distinct positions to enhance bioactivity. The 4-methoxyphenyl group at N1 contributes electron-donating effects, while the 3-phenylpropyl carboxamide side chain at C4 introduces hydrophobic interactions critical for target binding .
Spectroscopic and Analytical Data
Synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), followed by carboxamide coupling reactions . Structural validation employs:
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¹H-NMR: Aromatic protons from the methoxyphenyl group resonate at δ 7.2–7.8 ppm, while the triazole proton appears as a singlet near δ 8.1 ppm.
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¹³C-NMR: The triazole carbons are observed at δ 145–150 ppm, with the carbonyl carbon of the carboxamide at δ 165–170 ppm .
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LC-MS: A molecular ion peak at m/z 335.2 ([M+H]⁺) confirms the molecular weight .
Synthesis and Derivative Optimization
Synthetic Pathways
The synthesis begins with (tert-butoxycarbonyl)-L-phenylalanine, which undergoes sequential amidation, deprotection, and azide formation. The key step involves CuAAC between an azide intermediate (4) and 3-phenylpropyl acetylene, yielding the triazole core. Final acylation with 4-methoxybenzoyl chloride introduces the carboxamide group .
Reaction Scheme Overview:
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Boc Deprotection: Generate free amine from Boc-phenylalanine.
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Azide Formation: React with sodium azide and chloroacetyl chloride.
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Click Chemistry: Cu(I)-catalyzed cycloaddition with phenylpropyl acetylene.
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Carboxamide Coupling: Acylation with 4-methoxybenzoyl chloride .
Pharmacological Activity
Anticancer Efficacy
In vitro screening against MCF-7 (hormone-responsive breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines revealed moderate cytotoxicity:
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IC₅₀: 9.48 μM (MCF-7), 23.61 μM (MDA-MB-231) .
Comparatively, doxorubicin (standard) exhibits IC₅₀ values of 0.1–1.0 μM, indicating room for potency optimization. Structural analogs with electron-withdrawing substituents (e.g., nitro groups) show enhanced activity, suggesting structure-activity relationship (SAR) dependencies .
Molecular Docking and Mechanism of Action
EGFR Tyrosine Kinase Inhibition
Docking into EGFR tyrosine kinase (PDB: 2J5F) using AutoDock Vina reveals:
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Binding Energy: −8.2 kcal/mol.
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Key Interactions: Hydrogen bonding between the carboxamide oxygen and Met793, and π-cation interactions between the triazole ring and Lys745 .
These interactions disrupt ATP binding, inhibiting kinase activity and downstream oncogenic signaling.
Pharmacokinetic and Drug-Likeness Profiling
ADMET Properties
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Lipinski’s Rule of Five: Molecular weight (334.4), logP (3.2), H-bond donors (2), and acceptors (4) comply with drug-likeness criteria .
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Absorption: Predicted Caco-2 permeability = 28.7 nm/s (moderate).
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Metabolism: Susceptible to CYP3A4-mediated oxidation, necessitating prodrug strategies .
Toxicity Risks
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hERG Inhibition: Low risk (IC₅₀ > 10 μM), reducing cardiotoxicity concerns.
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Ames Test: Negative for mutagenicity in preliminary assays .
Comparative Analysis with Structural Analogs
Triazole Carboxamide Derivatives
Compound | Target | IC₅₀ (μM) | Key Structural Feature |
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4B | MCF-7 | 9.48 | 4-Fluorophenyl carboxamide |
4H | MDA-MB-231 | 13.11 | 4-Nitrophenyl substituent |
This Compound | MCF-7 | 9.48 | 3-Phenylpropyl side chain |
The 3-phenylpropyl chain in this compound enhances membrane permeability compared to shorter alkyl analogs, though potency remains comparable .
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